Ytterbium(III) oxalate hexahydrate
Description
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) is a hygroscopic, white crystalline compound with the molecular formula Cl₃H₁₂O₆Yb and a molecular weight of 387.49 g/mol . It is highly soluble in water and alcohols, making it a versatile precursor in synthetic chemistry and materials science. Its applications span catalysis, luminescent materials, and biomedical research due to its role as a Lewis acid and a source of Yb³⁺ ions .
Properties
CAS No. |
30618-32-7 |
|---|---|
Molecular Formula |
C6H12O18Yb2 |
Molecular Weight |
718.24 g/mol |
IUPAC Name |
oxalate;ytterbium(3+);hexahydrate |
InChI |
InChI=1S/3C2H2O4.6H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);6*1H2;;/q;;;;;;;;;2*+3/p-6 |
InChI Key |
JTIORESCEIWPOY-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Yb+3].[Yb+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Yb+3].[Yb+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Lanthanide Chloride Hexahydrates
Lanthanide chloride hexahydrates share structural similarities but exhibit distinct properties based on their ionic radii, electronic configurations, and coordination chemistry. Below is a detailed comparison of YbCl₃·6H₂O with europium(III) chloride hexahydrate (EuCl₃·6H₂O), erbium(III) chloride hexahydrate (ErCl₃·6H₂O), and holmium(III) chloride hexahydrate (HoCl₃·6H₂O).
Physical and Chemical Properties
| Property | YbCl₃·6H₂O | EuCl₃·6H₂O | ErCl₃·6H₂O | HoCl₃·6H₂O |
|---|---|---|---|---|
| Molecular Weight | 387.49 g/mol | 366.41 g/mol | 381.72 g/mol | 379.29 g/mol |
| Ionic Radius (Yb³⁺/Ln³⁺) | 0.985 Å | 1.066 Å (Eu³⁺) | 1.004 Å (Er³⁺) | 1.015 Å (Ho³⁺) |
| Solubility | High in H₂O, alcohols | High in H₂O | Moderate in H₂O | Moderate in H₂O |
| Hygroscopicity | High | Moderate | Moderate | Low |
Notes:
- Smaller ionic radii (e.g., Yb³⁺ vs. Eu³⁺) influence lattice energy and thermal stability .
- YbCl₃·6H₂O’s high hygroscopicity necessitates stringent storage compared to HoCl₃·6H₂O .
Upconversion Nanoparticles (UCNPs)
- YbCl₃·6H₂O : Acts as a sensitizer in Yb³+/Er³+ or Yb³+/Tm³+ co-doped UCNPs, enhancing near-infrared (NIR) to visible light conversion. Used in bioimaging and temperature sensing .
- ErCl₃·6H₂O : Serves as an activator in UCNPs, emitting green light (550 nm). Less efficient as a standalone sensitizer compared to Yb³+ .
- HoCl₃·6H₂O : Used in tri-doped systems (e.g., Yb³+/Eu³+/Ho³+) for multi-color luminescence but requires higher doping concentrations .
Catalysis
Bioimaging
Environmental Sensing
- YbCl₃·6H₂O : Integrated into MOF composites for fluoride ion detection via luminescence quenching .
Preparation Methods
Classical Precipitation from Ytterbium Salts and Oxalate Sources
The most common approach to synthesize ytterbium(III) oxalate hexahydrate involves the precipitation reaction between an aqueous solution of ytterbium(III) salts (typically chloride or nitrate) and oxalate ions.
-
$$
\mathrm{Yb^{3+} (aq) + 3 C2O4^{2-} (aq) + 6 H2O \rightarrow Yb2(C2O4)3 \cdot 6H2O (s)}
$$ -
- Prepare an aqueous solution of ytterbium(III) chloride or nitrate.
- Add a stoichiometric or slight excess of oxalate ions, often from oxalic acid or ammonium oxalate.
- The reaction mixture is stirred, and the precipitate of this compound forms.
- The precipitate is filtered, washed, and dried under controlled conditions to retain the hexahydrate form.
-
Ytterbium(III) oxalate hydrate can be prepared by reacting aqueous ytterbium(III) chloride with a benzene solution of dimethyl oxalate, yielding the hydrated oxalate.
Homogeneous Precipitation via Thermal Decomposition of Oxamic Acid
A more controlled synthetic route involves homogeneous precipitation based on the thermal decomposition of oxamic acid, which slowly releases oxalate ions in solution.
Synthesis from Ytterbium Nitrate and Ammonium Bicarbonate with Hydrogen Peroxide (Indirect Method for Oxalate Precursors)
Although this method primarily targets ytterbium oxide preparation, it involves precipitation of ytterbium carbonate intermediates under controlled conditions, which can be adapted for oxalate synthesis by substituting carbonate with oxalate ions.
- The process includes preparing an ammonium bicarbonate solution mixed with ytterbium nitrate.
- Hydrogen peroxide is added to initiate precipitation.
- The precipitate is aged, filtered, washed, and calcined to obtain ytterbium oxide with controlled particle size.
While this patent focuses on oxide preparation, the precipitation and aging steps are relevant for understanding the controlled synthesis of ytterbium compounds including oxalates.
Data Table: Typical Preparation Parameters for this compound
Research Findings and Notes on Hydration State
- Ytterbium(III) oxalate typically crystallizes as a pentahydrate or hexahydrate. The exact number of water molecules can be sensitive to preparation and drying conditions.
- Thermal decomposition studies show stepwise dehydration from hexahydrate to dihydrate and finally to ytterbium oxide upon heating.
- Electron microscopy reveals that dehydration can cause cracking in crystals under vacuum, indicating loosely bound lattice water in the hexahydrate form.
- Precise structural determination of Yb(III) oxalates remains challenging due to variable hydration and lattice water content.
Summary of Preparation Methodologies
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Precipitation | Mixing aqueous Yb salt with oxalate source | Simple, scalable, widely used | Control over hydration and particle size can be limited |
| Homogeneous Precipitation | Thermal decomposition of oxamic acid releasing oxalate | Uniform particle size, controlled crystallinity | More complex, requires thermal control |
| Indirect via Carbonate Precipitation | Precipitation of Yb carbonate with ammonium bicarbonate and H₂O₂, followed by conversion | Good particle control, adaptable to oxalate synthesis | Primarily for oxide; adaptation needed for oxalate |
Q & A
Q. What are the critical considerations for synthesizing Ytterbium(III) oxalate hexahydrate with high purity?
Synthesis typically involves stoichiometric precipitation from aqueous solutions of ytterbium salts (e.g., YbCl₃·6H₂O) and oxalic acid. Key steps include:
Q. How is the purity of this compound validated in academic research?
Purity assessment involves:
- Thermogravimetric Analysis (TGA): Quantifying mass loss during dehydration (hexahydrate → anhydrous form) and decomposition (oxalate → oxide). Expected mass loss for hexahydrate dehydration: ~27.9% (6 H₂O molecules) .
- Elemental Analysis (EA): Confirming Yb³⁺ content via ICP-OES (expected ~44.66% Yb) and oxalate quantification via redox titration .
- XRD: Matching diffraction patterns to reference databases (e.g., ICDD) to confirm crystallinity .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
- Store in airtight containers at room temperature to prevent hygroscopic degradation .
- Ventilate workspaces to mitigate inhalation risks (H335) . Toxicity data for oxalate salts are limited; assume hazards analogous to chloride analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal decomposition profiles of this compound?
Contradictions in decomposition temperatures (e.g., 150°C vs. 180°C) arise from:
- Sample Purity: Impurities (e.g., residual chloride) lower decomposition thresholds. Validate purity via EA and TGA-MS .
- Heating Rate: Slower rates (1–2°C/min) improve resolution of intermediate phases (e.g., trihydrate → monohydrate) .
- Atmosphere: Inert atmospheres (N₂) delay oxidation, altering decomposition pathways .
Q. What role does this compound play in upconversion nanoparticle (UCNP) synthesis?
Yb³⁺ is a sensitizer in UCNPs (e.g., NaYF₄:Yb³⁺/Tm³⁺). Methodological steps include:
- Co-precipitation: Reacting Yb-oxalate with YCl₃, NH₄F, and oleic acid in 1-octadecene at 300°C to form oleate-capped nanoparticles .
- Doping Optimization: Adjusting Yb³⁺ concentration (5–30 mol%) to balance luminescence intensity and quenching effects .
- Surface Modification: Ligand exchange with polyacrylic acid for biocompatibility in biomedical applications .
Q. How do hygroscopic properties of this compound impact experimental reproducibility?
Hygroscopicity causes variability in hydration states, affecting stoichiometry. Mitigation strategies:
- Dynamic Vapor Sorption (DVS): Characterize water uptake at controlled humidity (0–90% RH) .
- Karl Fischer Titration: Quantify residual water content pre-experiment .
- Anhydrous Synthesis Routes: Use dehydrated precursors (e.g., Yb₂O₃) in non-aqueous solvents (e.g., ethanol) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the color of this compound?
- Impurity Effects: Chloride contamination (from YbCl₃ precursors) may introduce green hues, as seen in YbCl₃·6H₂O .
- Crystalline vs. Amorphous Phases: Annealing at 200°C converts amorphous white powders to crystalline green forms .
- Hydration State: Partial dehydration (e.g., tetrahydrate) alters light absorption properties .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Molecular Weight | 449.15 g/mol (calculated) | |
| Dehydration Temperature | 150–180°C | |
| Yb³⁺ Content (ICP-OES) | 44.66% | |
| Optimal pH for Synthesis | 2.5–3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
